Bienvenue dans la boutique en ligne BenchChem!

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide

ENT transporter inhibition nucleoside transport SAR

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide (C20H24FN3O2, MW 357.4 g/mol) is a synthetic phenylpiperazine-propanamide derivative featuring a 2-fluorophenyl-substituted piperazine moiety linked via a three-carbon propanamide chain to a 3-methoxyphenyl group. The compound is supplied exclusively for research purposes and is structurally related to the well-characterized 5-HT1A antagonist WAY-100135, but with a key substitution difference: a 2-fluorophenyl group replaces the 2-methoxyphenyl on the piperazine ring.

Molecular Formula C20H24FN3O2
Molecular Weight 357.4 g/mol
Cat. No. B247933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide
Molecular FormulaC20H24FN3O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F
InChIInChI=1S/C20H24FN3O2/c1-26-17-6-4-5-16(15-17)22-20(25)9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25)
InChIKeyMQKVZUVMMMSGQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide: Physicochemical Identity and Research-Grade Procurement Profile


3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide (C20H24FN3O2, MW 357.4 g/mol) is a synthetic phenylpiperazine-propanamide derivative featuring a 2-fluorophenyl-substituted piperazine moiety linked via a three-carbon propanamide chain to a 3-methoxyphenyl group . The compound is supplied exclusively for research purposes and is structurally related to the well-characterized 5-HT1A antagonist WAY-100135, but with a key substitution difference: a 2-fluorophenyl group replaces the 2-methoxyphenyl on the piperazine ring . Its computed XLogP3 of 2.7 places it in a moderate lipophilicity range distinct from more lipophilic phenylpiperazine analogs . The compound has been registered in the KnowItAll NMR Spectral Library with 1H NMR data acquired in DMSO-d6, confirming structural identity [1].

Why 3-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide Cannot Be Replaced by Generic Phenylpiperazine Propanamide Analogs


Phenylpiperazine propanamides exhibit profound sensitivity to aromatic substitution patterns on both the piperazine N-aryl and the amide N-aryl groups, making generic interchange unreliable for research applications. In a systematic SAR study of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, Li et al. (2022) demonstrated that the presence of a halogen substituent on the fluorophenyl moiety adjacent to the piperazine ring was essential for inhibitory activity at both ENT1 and ENT2 transporters; replacement with non-halogenated aryl groups abolished the inhibitory effect [1]. In the 5-HT1A receptor context, the switch from 2-methoxyphenyl (as in WAY-100135) to alternative N-aryl piperazine substitutions drastically alters receptor affinity and selectivity profiles, as documented in structure-affinity relationship studies of CNS-active phenylpiperazines [2]. Consequently, substitution with a generic phenylpiperazine propanamide that lacks the specific 2-fluorophenyl/3-methoxyphenyl combination risks both loss of target engagement and introduction of unintended off-target pharmacology.

Quantitative Differentiation Evidence for 3-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide vs. Closest Analogs


Halogen-Dependent ENT Transporter Inhibition: 2-Fluorophenylpiperazine vs. Non-Halogenated Phenylpiperazine Analogs

The 2-fluorophenyl substituent on the piperazine ring of the target compound provides a halogen pharmacophore that has been shown in a systematic SAR study of structurally related FPMINT analogues to be essential for inhibitory effects at human equilibrative nucleoside transporters ENT1 and ENT2. Li et al. (2022) reported that replacement of the halogenated fluorophenyl moiety with non-halogenated benzene abolished ENT1/ENT2 inhibition entirely, whereas halogen substitution regardless of ring position restored activity [1]. By contrast, the widely used comparator WAY-100135 (which carries a 2-methoxyphenyl group on the piperazine rather than 2-fluorophenyl) lacks this halogen pharmacophore and would not be predicted to exhibit ENT transporter inhibitory activity . No direct head-to-head ENT inhibition data for the target compound itself are available in the peer-reviewed literature; this evidence is class-level inference from the FPMINT analogue series.

ENT transporter inhibition nucleoside transport SAR halogen pharmacophore

Lipophilicity Differentiation: XLogP3 = 2.7 vs. WAY-100135 and Other Phenylpiperazine Propanamides

The target compound exhibits a computed XLogP3 of 2.7 , positioning it within the favorable CNS drug-likeness window (typically XLogP 2–4). This is notably lower than the calculated lipophilicity of WAY-100135 (which bears a tert-butyl amide and a 2-methoxyphenylpiperazine; estimated XLogP3 > 3.5 based on its higher molecular weight of 395.5 g/mol and additional hydrophobic bulk ) and lower than N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide (MW 345.4 g/mol), which has a higher fluorine count and no methoxy substituent to moderate polarity [1]. The 3-methoxyphenyl amide substituent of the target compound provides a hydrogen bond acceptor that reduces logP relative to non-oxygenated analogs, potentially improving aqueous solubility and reducing non-specific protein binding.

lipophilicity XLogP3 CNS drug-likeness physicochemical profiling

Hydrogen Bonding Profile: 1 HBD / 5 HBA Configuration Distinct from WAY-100135 Series

The target compound presents a hydrogen bond donor (HBD) count of 1 and a hydrogen bond acceptor (HBA) count of 5 . This profile is distinct from the WAY-100135 series: WAY-100135 (free base, C24H33N3O2) has 1 HBD and 4 HBA, while the dihydrochloride salt form commonly supplied has additional H-bonding capacity from chloride counterions . The additional HBA in the target compound arises from the methoxy oxygen on the 3-methoxyphenyl amide group combined with the amide carbonyl and piperazine nitrogens. This difference in HBA count may influence solvation, crystal packing, and binding interactions with biological targets compared to analogs with fewer hydrogen bond acceptors.

hydrogen bonding drug-likeness physicochemical differentiation 4-(2-fluorophenyl)piperazine

Structural Identity Confirmation: 1H NMR Fingerprint in DMSO-d6 vs. Positional Isomers

The target compound has a verified 1H NMR spectrum registered in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: ArxQbypRZuR), acquired in DMSO-d6 solvent [1]. This spectral fingerprint distinguishes it from positional isomers such as N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide (same molecular formula C20H24FN3O2 and MW 357.4 g/mol, but with fluorine and methoxy positions swapped) [2], which would produce a distinct NMR pattern. The canonical SMILES string COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F and InChI Key MQKVZUVMMMSGQA-UHFFFAOYSA-N serve as unambiguous identifiers for procurement verification [1].

NMR spectroscopy structural confirmation quality control

CNS Receptor Pharmacophore: 2-Fluorophenylpiperazine as a Privileged Scaffold for Dopamine/Serotonin Receptor Engagement

The 2-fluorophenylpiperazine moiety is a recognized privileged scaffold for dopamine D2/D3 and serotonin 5-HT1A/5-HT2A receptor binding. Feenstra et al. (2001) demonstrated that 1-aryl-4-(biarylmethylene)piperazines containing halogenated phenylpiperazine substructures achieve nanomolar affinity at D2 and 5-HT1A receptors, with Ki values as low as 1 nM for optimized analogues [1]. WAY-100135, by contrast, uses a 2-methoxyphenylpiperazine and achieves 5-HT1A IC50 = 15–17 nM with >60-fold selectivity over 5-HT1B, 5-HT1C, 5-HT2, α1, α2, and D2 receptors (all IC50 > 1000 nM) [2]. The substitution of 2-fluorophenyl for 2-methoxyphenyl on the piperazine ring can redirect receptor selectivity: literature evidence indicates that halogen-bearing phenylpiperazines frequently exhibit enhanced D2/D3 engagement relative to their methoxy counterparts [1]. No direct receptor binding data for the target compound itself are available; this is class-level inference.

CNS drug discovery dopamine receptor serotonin receptor phenylpiperazine pharmacophore

Optimal Research Application Scenarios for 3-[4-(2-Fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide Based on Available Evidence


ENT Transporter Pharmacology Studies Requiring a Halogen-Bearing Phenylpiperazine Scaffold

Based on the class-level SAR evidence that halogen substitution on the fluorophenyl moiety adjacent to piperazine is essential for ENT1/ENT2 inhibitory activity [1], this compound can serve as a scaffold for investigating equilibrative nucleoside transporter pharmacology. Unlike WAY-100135, which carries a non-halogenated 2-methoxyphenylpiperazine and lacks the requisite halogen pharmacophore, the target compound's 2-fluorophenyl group aligns with the structural requirements identified for ENT inhibition. Researchers studying nucleoside transport modulation in chemotherapy or adenosine signaling contexts may find this scaffold a more relevant starting point than methoxy-substituted phenylpiperazine alternatives.

Structure-Activity Relationship (SAR) Studies Exploring 2-Fluorophenyl vs. 2-Methoxyphenyl Piperazine Substitution Effects

The target compound enables direct comparative SAR studies against the well-characterized 5-HT1A antagonist WAY-100135 (2-methoxyphenylpiperazine, 5-HT1A IC50 = 15–17 nM) to determine how the 2-fluorophenyl substitution on the piperazine ring alters receptor binding profiles . Given literature evidence that halogenated phenylpiperazines exhibit enhanced D2/D3 engagement [2], systematic head-to-head profiling of this compound against WAY-100135 across a panel of dopaminergic and serotonergic receptors would provide valuable SAR data currently absent from the peer-reviewed literature.

Physicochemical Profiling and Assay Development with a Moderate Lipophilicity Phenylpiperazine

With a computed XLogP3 of 2.7 , the target compound occupies an intermediate lipophilicity range that may offer superior aqueous solubility and reduced non-specific binding compared to more lipophilic phenylpiperazine analogs such as WAY-100135 (estimated XLogP3 > 3.5). This property profile makes it suitable for in vitro assay development where compound precipitation or high protein binding of more lipophilic analogs is problematic. The availability of a verified 1H NMR spectrum in DMSO-d6 [3] further supports its use as a reference standard for analytical method validation.

Chemical Probe for Differentiating Fluorophenyl-Dependent from Methoxyphenyl-Dependent Pharmacological Effects

The unique combination of a 2-fluorophenylpiperazine and a 3-methoxyphenyl amide distinguishes this compound from both the 2-methoxyphenylpiperazine series (WAY-100135 class) and the bis-fluorophenyl series (e.g., N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide). This structural profile supports its use as a chemical probe to dissect the contribution of the 2-fluorophenylpiperazine pharmacophore to biological activity independently of fluorophenyl substitution on the amide side, particularly in studies aimed at differentiating ENT-dependent from 5-HT1A-dependent pharmacological effects [1][2].

Quote Request

Request a Quote for 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.